molecular formula C21H18N4O2S B11464448 5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide

5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11464448
M. Wt: 390.5 g/mol
InChI Key: GWMRIKJKUPGUFI-UHFFFAOYSA-N
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Description

5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory conditions and various types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a thieno[2,3-d]pyrimidine derivative with an amine and a carboxylic acid derivative under specific conditions such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or signaling pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of functional groups and molecular framework allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

5-amino-N-(3-methoxyphenyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H18N4O2S/c1-12-16-17(22)18(20(26)24-14-9-6-10-15(11-14)27-2)28-21(16)25-19(23-12)13-7-4-3-5-8-13/h3-11H,22H2,1-2H3,(H,24,26)

InChI Key

GWMRIKJKUPGUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N

Origin of Product

United States

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